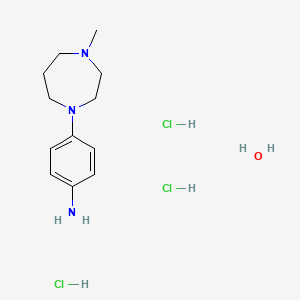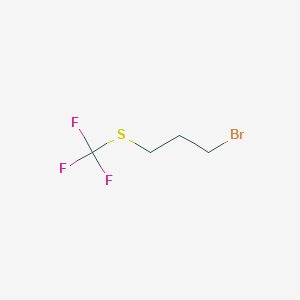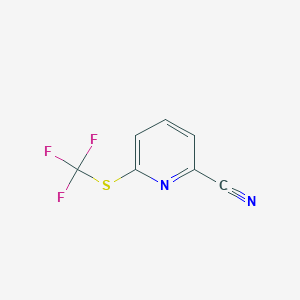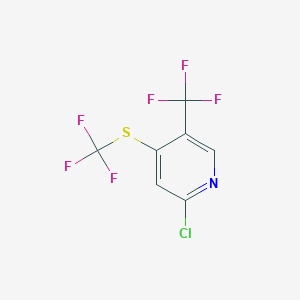![molecular formula C6H11ClF3NS B6350569 2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97% CAS No. 1422766-13-9](/img/structure/B6350569.png)
2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97% (2-TFM-HCl, 97%) is a versatile organic compound with a wide range of applications in scientific research. It is an important intermediate in organic synthesis and is used in the manufacture of pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a reagent in biochemical and physiological studies. 2-TFM-HCl, 97% has a number of unique properties that make it a valuable tool for lab experiments.
Aplicaciones Científicas De Investigación
2-TFM-HCl, 97% is widely used in scientific research for its unique properties. It is used as a reagent in organic synthesis, as a catalyst in biochemical and physiological studies, and as a substrate in enzyme assays. It is also used as a building block for the synthesis of new compounds.
Mecanismo De Acción
2-TFM-HCl, 97% acts as an acid catalyst in biochemical and physiological studies. It catalyzes the hydrolysis of esters, amides, and other functional groups, as well as the cleavage of peptide bonds. It also acts as a proton donor, which allows for the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
2-TFM-HCl, 97% has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, including those involved in the metabolism of carbohydrates, lipids, and proteins. It has also been found to increase the activity of certain hormones, such as insulin and glucagon. Additionally, 2-TFM-HCl, 97% has been found to increase the activity of certain neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-TFM-HCl, 97% has a number of advantages for lab experiments. It is a versatile reagent that can be used in a variety of reactions. It is also relatively easy to synthesize in the laboratory, and it is relatively stable in solution. However, it is also important to note that 2-TFM-HCl, 97% is a strong acid and can be hazardous if not handled properly.
Direcciones Futuras
The potential applications of 2-TFM-HCl, 97% are still being explored. Future research could focus on the development of new synthesis methods, and the use of 2-TFM-HCl, 97% in the synthesis of new compounds. Additionally, further research could focus on the biochemical and physiological effects of 2-TFM-HCl, 97%, as well as its potential applications in drug development and drug delivery. Finally, further research could focus on the development of safer and more efficient ways to use 2-TFM-HCl, 97% in lab experiments.
Métodos De Síntesis
2-TFM-HCl, 97% can be synthesized in the laboratory using a variety of methods. The most common method is the reaction of pyrrolidine with trifluoromethanesulfonyl chloride in the presence of an acid catalyst. The reaction proceeds in a two-step process, first forming a trifluoromethanesulfonate ester and then a hydrochloride salt. The reaction is typically carried out in a solvent such as dichloromethane or chloroform.
Propiedades
IUPAC Name |
2-(trifluoromethylsulfanylmethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NS.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPILSFKYDNWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)









